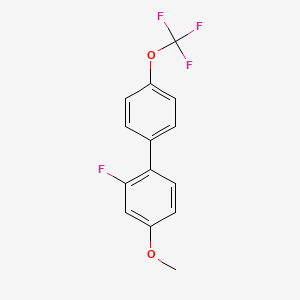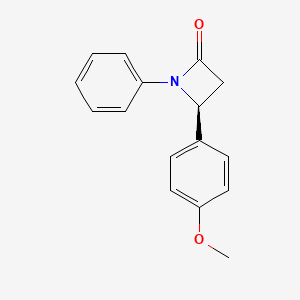
2-Fluoro-4-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯是一种属于联苯家族的有机化合物。该化合物以其结构中存在的氟原子、甲氧基和三氟甲氧基而著称。这些取代基的独特组合赋予了该化合物独特的化学和物理性质,使其在各种科学研究和工业应用中受到关注。
准备方法
合成路线和反应条件
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯的合成通常涉及以下步骤:
起始原料: 合成以市售的起始原料开始,例如2-氟联苯、4-甲氧基苯酚和三氟甲氧基苯。
甲氧基化: 甲氧基是通过甲氧基化反应引入的,通常使用甲醇和合适的催化剂。
三氟甲氧基化: 三氟甲氧基是通过三氟甲氧基化反应引入的,使用试剂如三氟甲氧基碘或三氟甲氧基三氟甲磺酸盐。
工业生产方法
在工业环境中,2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯的生产涉及大型化学反应器和优化的反应条件,以确保高产率和纯度。该工艺可能包括:
连续流动反应器: 为了保持一致的反应条件并提高效率。
催化剂: 使用特定催化剂来提高反应速率和选择性。
纯化: 使用蒸馏、结晶和色谱等技术来纯化最终产品。
化学反应分析
反应类型
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成相应的醌或其他氧化衍生物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,导致形成还原的联苯衍生物。
取代: 该化合物可以进行亲核或亲电取代反应,其中联苯环上的取代基被其他官能团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 卤化剂如溴或氯,以及亲核试剂如甲醇钠。
形成的主要产物
氧化: 醌或其他氧化联苯衍生物。
还原: 具有氢化官能团的还原联苯衍生物。
取代: 联苯衍生物,其中新的取代基取代了原始的官能团。
科学研究应用
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯具有广泛的科学研究应用,包括:
化学: 用作合成更复杂的有机分子和材料的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 由于其独特的化学特性,被用于开发先进材料,如液晶和聚合物。
作用机制
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与受体的结合: 与细胞受体相互作用,导致信号通路调节。
酶抑制: 抑制参与代谢过程的特定酶。
基因表达: 调节基因表达和蛋白质合成。
相似化合物的比较
类似化合物
2-氟-4-甲氧基-1,1'-联苯: 缺乏三氟甲氧基,导致不同的化学性质。
4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯: 缺乏氟原子,导致反应性和应用的变化。
2-氟-4'-(三氟甲氧基)-1,1'-联苯:
独特性
2-氟-4-甲氧基-4'-(三氟甲氧基)-1,1'-联苯由于联苯结构上同时存在所有三种取代基(氟、甲氧基和三氟甲氧基)而具有独特性。这种组合赋予了独特的化学和物理性质,使其在特定的科学和工业应用中具有价值。
属性
CAS 编号 |
152967-10-7 |
|---|---|
分子式 |
C14H10F4O2 |
分子量 |
286.22 g/mol |
IUPAC 名称 |
2-fluoro-4-methoxy-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F4O2/c1-19-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)20-14(16,17)18/h2-8H,1H3 |
InChI 键 |
JNVDRFRBQDBCBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)

